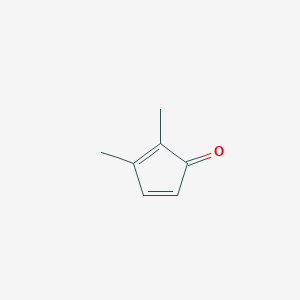

2,3-Dimethylcyclopenta-2,4-dien-1-one

Description

2,3-Dimethylcyclopenta-2,4-dien-1-one is a cyclopentadienone derivative featuring a five-membered unsaturated ring with two methyl substituents at positions 2 and 3 and a ketone group at position 1. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol. This compound is structurally characterized by conjugated double bonds at positions 2,4 and a non-aromatic enone system, which imparts unique electronic properties. Cyclopentadienones are widely utilized in organometallic chemistry as ligands for transition-metal complexes, particularly in stereoselective catalytic transformations . For example, iron tricarbonyl complexes derived from substituted cyclopentadienones, including 2,3-dimethyl analogs, have shown promise in asymmetric catalysis due to their planar chirality and tunable steric/electronic profiles .

Properties

CAS No. |

870533-07-6 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2,3-dimethylcyclopenta-2,4-dien-1-one |

InChI |

InChI=1S/C7H8O/c1-5-3-4-7(8)6(5)2/h3-4H,1-2H3 |

InChI Key |

RKCHNAXAUIOPKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=C1)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions Using Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a strong dehydrating agent commonly employed in cyclization reactions. For example, 3,4-dimethylcyclopent-2-en-1-one is synthesized via PPA-mediated cyclization of crotonic acid isopropyl ester (Scheme 1). A similar approach could theoretically be applied to form 2,3-dimethylcyclopenta-2,4-dien-1-one by targeting precursors with adjacent hydroxyl or ketone groups.

Example Reaction Pathway:

$$

\text{Crotonic acid isopropyl ester} \xrightarrow{\text{PPA, 100°C}} \text{3,4-dimethylcyclopent-2-en-1-one} \quad (84.7\% \text{ yield})

$$

Hypothetical adaptation for dienone synthesis:

A diketone precursor with methyl groups at C2 and C3 could undergo sequential dehydration under PPA to form the conjugated dienone.

Table 1: PPA-Mediated Cyclization for Related Compounds

| Precursor | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Crotonic acid isopropyl ester | 3,4-Dimethylcyclopent-2-en-1-one | PPA, 100°C, 3 h | 84.7% |

Dehydration Using Cation Exchange Resins

Cation exchange resins (e.g., Dandong Pearl-H) catalyze dehydration reactions. For instance, 1,2,3,4-tetramethyl-1,3-cyclopentadiene is synthesized via dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol (Scheme 2). While this yields a diene, analogous methods could be modified to produce a dienone by starting with a hydroxylated cyclopentenone.

Example Reaction Pathway:

$$

\text{2,3,4,5-Tetramethyl-2-cyclopentenol} \xrightarrow{\text{Dandong Pearl-H}} \text{1,2,3,4-Tetramethyl-1,3-cyclopentadiene} \quad (82\% \text{ yield})

$$

Proposed adaptation for dienone synthesis:

A cyclopentenol with methyl groups at C2 and C3 could undergo acid-catalyzed dehydration to form the dienone.

Table 2: Dehydration with Cation Exchange Resins

| Precursor | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,3,4,5-Tetramethyl-2-cyclopentenol | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Diethyl ether, 25°C, 2 h | 82% |

Oxidation of Cyclopentadiene Derivatives

Cyclopentadienones are often synthesized via oxidation of cyclopentadienes. For example, cyclopentadienone itself is generated by photolysis or pyrolysis of 1,2-benzoquinone. A dimethyl-substituted derivative could be prepared by oxidizing a methylated cyclopentadiene. However, direct oxidation of dienes to dienones is uncommon, and specific conditions would need optimization.

Hypothetical Pathway:

$$

\text{2,3-Dimethylcyclopentadiene} \xrightarrow{\text{Oxidizing agent}} \text{2,3-Dimethylcyclopenta-2,4-dien-1-one}

$$

Potential oxidizing agents:

- Pyrolysis under inert atmosphere

- Photochemical methods (e.g., UV light)

Diels-Alder Reactions and Retro-Diels-Alder Cleavage

Diels-Alder adducts of cyclopentadienones with norbornadiene (NBD) undergo retro-Diels-Alder reactions to release cyclopentadiene. While this method is used to generate reactive dienes, it could be adapted to synthesize dienones by modifying the dienophile or reaction conditions.

Example Reaction:

$$

\text{Cyclopentadienone} + \text{NBD} \xrightarrow{\Delta} \text{Adduct} \xrightarrow{h\nu} \text{Cyclopentadiene} + \text{NBD}

$$

Theoretical application for dienone synthesis:

A substituted cyclopentadienone could be generated by reversing the retro-Diels-Alder mechanism.

Alkenation of Diketones

Titanium-based reagents (e.g., Lombardo’s reagent) facilitate methylenation of ketones to form alkenes. A diketone precursor with methyl groups could undergo alkenation to form a conjugated dienone.

Example Reaction:

$$

\text{Diketone} \xrightarrow{\text{CH}2\text{Cl}2/\text{Mg}/\text{TiCl}_4} \text{Diolefin} \xrightarrow{\text{HI}} \text{Cyclopentadienone}

$$

Conditions for alkenation:

Table 3: Summary of Plausible Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| PPA cyclization | PPA, 100°C | High yield (84.7%) | Limited to specific precursors |

| Cation exchange resin | Dandong Pearl-H, diethyl ether | Mild conditions (25°C) | Requires hydroxylated starting material |

| Oxidation | Photolysis/pyrolysis | Direct route | Unproven for dimethyl derivatives |

| Diels-Alder retro-reaction | NBD, UV light | Spatial control | Low yields for substituted adducts |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into cyclopentanone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the cyclopentadienone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Cyclopentanone derivatives.

Substitution: Halogenated or nitrated cyclopentadienone derivatives.

Scientific Research Applications

2,3-Dimethylcyclopenta-2,4-dien-1-one has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethylcyclopenta-2,4-dien-1-one involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system. This system allows the compound to undergo Diels-Alder reactions, which are crucial in forming complex molecular structures. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentadienones and related α,β,γ,δ-unsaturated ketones exhibit diverse chemical and biological behaviors depending on their substituents. Below is a detailed comparison:

Structural Analogs

- Substituent Effects: Methyl groups (electron-donating) stabilize the ring through inductive effects, enhancing electron density at the ketone oxygen. This increases nucleophilicity, making the compound more reactive in coordination chemistry . Phenyl and propyl groups introduce steric hindrance, which can improve enantioselectivity in catalytic reactions but may reduce solubility .

Catalytic and Thermal Stability Comparisons

- Catalytic Performance :

- Thermal Behavior: Methyl-substituted cyclopentadienones exhibit moderate thermal stability. In contrast, pentamethylcyclohexadienones (e.g., 6-allyl-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one) undergo thermal rearrangements to form allyl ethers or isomerized products, indicating that alkyl chain length and ring size influence decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.